Perfluorododecanoic acid

Übersicht

Beschreibung

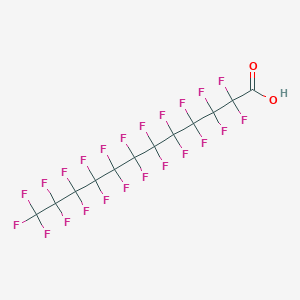

Perfluorododecanoic acid, also known as perfluorolauric acid, is a perfluoroalkyl substance with the chemical formula C12HF23O2. It is a man-made compound characterized by its high stability and resistance to heat, oil, stains, grease, and water. This compound is part of the broader group of polyfluoroalkyl substances, which have been widely used in various industrial applications due to their unique properties .

Wirkmechanismus

Target of Action

Perfluorodecanoic acid (PFDA) is a type of perfluoroalkyl acid (PFAA) that primarily targets the liver . It has been shown to increase the expression of two cytochrome P450 enzymes, namely Cyp2B10 and 4A14, in mouse liver . In addition, it has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), a receptor that regulates lipid metabolism .

Mode of Action

PFDA’s mode of action involves its interaction with its primary targets, leading to changes in the body. It inhibits peroxisomal β-oxidation, a crucial metabolic process for energy production from fatty acids, and is associated with DNA damage . Furthermore, PFDA can influence the contents and activity of the biomolecules: GSH, MDA, SOD, CAT, and GPx .

Biochemical Pathways

PFDA affects several biochemical pathways. It inhibits peroxisomal β-oxidation, a crucial metabolic process for energy production from fatty acids . This inhibition can lead to an accumulation of fatty acids in the body, potentially leading to various health issues. Additionally, PFDA has been shown to affect the antioxidative defense system in erythrocytes (red blood cells) .

Pharmacokinetics

The biological half-lives (t 1/2) of perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), major contaminants in the environment, were calculated to be 3.5 and 8.5 years in humans, respectively . This suggests that PFDA, being a similar compound, may also have a long half-life in the human body.

Result of Action

The primary result of PFDA’s action is its potential toxicity. It has a relatively high toxicity and can promote tumor growth . Furthermore, PFDA decreases the viability of PC12 cells when used at a concentration of 100 µM. It also increases reactive oxygen species (ROS) and malondialdehyde (MDA) levels and reduces the mitochondrial membrane potential in PC12 cells .

Action Environment

It is persistent in the environment due to its resistance to hydrolysis, photolysis, and biodegradation . Exposure to PFDA can occur via inhalation of indoor and outdoor air, ingestion of drinking water and food, and dermal contact with PFDA-containing products . Environmental factors such as the presence of PFDA in water or soil can lead to its uptake by plants, potentially leading to exposure and accumulation of PFDA in humans and other organisms .

Biochemische Analyse

Biochemical Properties

Perfluorododecanoic acid interacts with various biomolecules. It has been shown to increase the expression of two cytochrome P450 enzymes, namely Cyp2B10 and 4A14 in mouse liver . In addition, it has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), a receptor that regulates lipid metabolism .

Cellular Effects

This compound has been linked to health concerns, like other fluorosurfactants, leading to proposed restrictions on its use . It has a relatively high toxicity and can promote tumor growth . PFDA greatly affects the immune response . The expressions of IL-1β and IL-18 were both decreased after PFDA treatment .

Molecular Mechanism

The molecular mechanism of this compound is not through a single target or a single pathway . Mechanistic investigations indicated that PFDA inhibited caspase-1 activation, and decreased the mRNA levels of NLRP1, NLRP3, and NLRC4; thus, suggesting that inflammasome assemblies were suppressed .

Temporal Effects in Laboratory Settings

In laboratory settings, male rats were exposed to 0, 0.05, 0.2, and 0.5 mg/kg/day of PFDA for 110 days . Nuclear magnetic resonance-based metabonomic analysis showed an increase in pyruvate, lactate, acetate, choline, and a variety of amino acids in the highest dose group .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For example, exposure to PFDA can disrupt the dopaminergic signaling, cholinergic system, and the central nervous system in zebrafish larvae .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been shown to inhibit peroxisomal β-oxidation, a crucial metabolic process for energy production from fatty acids . Metabolomics results showed that PFDA exposure affected glutamine-related pathways, significantly altering glutathione and fatty acid oxidative metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well studied. It is known that PFDA is a persistent, bioaccumulative breakdown product of stain- and grease-proof coatings on food packaging, soft furnishings, and carpets .

Subcellular Localization

It is known that PFDA is a persistent, bioaccumulative breakdown product of stain- and grease-proof coatings on food packaging, soft furnishings, and carpets

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Perfluorododecanoic acid is typically synthesized through the electrochemical fluorination of dodecanoic acid. This process involves the replacement of hydrogen atoms with fluorine atoms in the presence of anhydrous hydrogen fluoride and an electric current. The reaction conditions include maintaining a low temperature and using a nickel anode to facilitate the fluorination process .

Industrial Production Methods: In industrial settings, this compound is produced using a similar electrochemical fluorination process. The large-scale production involves the use of specialized equipment to handle the highly reactive and corrosive nature of hydrogen fluoride. The process is carefully controlled to ensure the complete fluorination of the dodecanoic acid, resulting in the formation of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Perfluorododecanoic acid primarily undergoes substitution reactions due to the presence of the highly electronegative fluorine atoms. These reactions often involve the replacement of the carboxyl group with other functional groups.

Common Reagents and Conditions:

Reduction: this compound can be reduced using strong reducing agents such as lithium aluminum hydride (LiAlH4) under anhydrous conditions to form perfluorododecanol.

Major Products Formed:

Perfluorododecanol: Formed through the reduction of this compound.

Perfluorododecanoyl Chloride: Formed through the substitution reaction with thionyl chloride.

Wissenschaftliche Forschungsanwendungen

Perfluorododecanoic acid has a wide range of applications in scientific research due to its unique properties:

Chemistry: It is used as a surfactant in various chemical reactions and processes, providing stability and resistance to harsh conditions.

Vergleich Mit ähnlichen Verbindungen

Perfluorododecanoic acid is part of the broader group of perfluoroalkyl substances, which include:

Perfluorooctanoic Acid (PFOA): Similar in structure but with a shorter carbon chain (C8).

Perfluorodecanoic Acid (PFDA): Similar in structure but with a shorter carbon chain (C10).

Perfluorooctane Sulfonic Acid (PFOS): Contains a sulfonic acid group instead of a carboxyl group.

This compound stands out due to its longer carbon chain, which contributes to its higher toxicity and persistence in the environment compared to its shorter-chain counterparts .

Biologische Aktivität

Perfluorododecanoic acid (PFDoA), a member of the perfluoroalkyl substances (PFAS) family, has garnered significant attention due to its widespread environmental presence and potential health impacts. This article provides a comprehensive overview of the biological activity of PFDoA, focusing on its cytotoxicity, genotoxicity, and effects on various biological systems, supported by case studies and research findings.

Overview of PFDoA

PFDoA is a long-chain perfluorinated carboxylic acid that has been used in various industrial applications, including coatings and surfactants. Its stability and resistance to degradation raise concerns about its accumulation in the environment and potential adverse effects on human health and ecosystems.

Cytotoxic Effects

Research indicates that PFDoA exhibits cytotoxic properties, particularly in aquatic organisms. A study involving Japanese medaka fish demonstrated that sub-chronic exposure to PFDoA resulted in significant DNA damage, evidenced by increased tail length in comet assays and a rise in erythrocyte abnormalities such as micronuclei formation and nuclear fragmentation .

Table 1: Cytotoxic Effects of PFDoA on Japanese Medaka

| Concentration (µM) | % Tail DNA Damage | Erythrocyte Abnormalities |

|---|---|---|

| 1 | 5.2 ± 0.4 | 10% |

| 10 | 15.4 ± 0.7 | 25% |

| 50 | 30.1 ± 1.2 | 40% |

Data collected over a 14-day exposure period; values represent mean ± standard error.

Genotoxicity

In addition to cytotoxic effects, PFDoA has been linked to genotoxicity. The aforementioned study found that DNA damage was most pronounced at higher concentrations and peaked at specific time points during exposure. The induction of nuclear abnormalities suggests that PFDoA can disrupt cellular integrity and function, posing risks for both individual organisms and broader ecological systems .

Hepatotoxicity and Immunotoxicity

PFDoA has been implicated in various health issues in humans, including hepatotoxicity and immunotoxicity. Studies have shown that exposure to PFAS, including PFDoA, can lead to liver damage characterized by increased liver weight, hepatocellular hypertrophy, and apoptosis in animal models . Furthermore, there is evidence suggesting that PFAS exposure may reduce antibody responses to vaccinations in children, potentially compromising immune function .

Table 2: Health Outcomes Associated with PFDoA Exposure

| Health Outcome | Evidence of Association |

|---|---|

| Liver Toxicity | Strong |

| Immunotoxicity | Moderate |

| Reproductive Toxicity | Moderate |

| Developmental Toxicity | Moderate |

Case Studies

- Chronic Exposure Study : A long-term study assessed the effects of chronic PFDoA exposure in rats, revealing significant alterations in glucose metabolism and liver function markers. This study highlighted the potential for PFDoA to induce metabolic disorders similar to those observed with other long-chain PFAS .

- Epidemiological Studies : Epidemiological research has linked PFAS exposure to an increased incidence of kidney and testicular cancers among populations living near contaminated sites. While the evidence for other cancer types remains inconclusive, the association with specific cancers raises public health concerns .

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HF23O2/c13-2(14,1(36)37)3(15,16)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)11(31,32)12(33,34)35/h(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGONMQFMIYUJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11F23COOH, C12HF23O2 | |

| Record name | Perfluoro-n-dodecanoic acid | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8031861 | |

| Record name | Perfluorododecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8031861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-55-1 | |

| Record name | Perfluorododecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorododecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorododecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8031861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricosafluorododecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUORODODECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6G1J7NM2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.